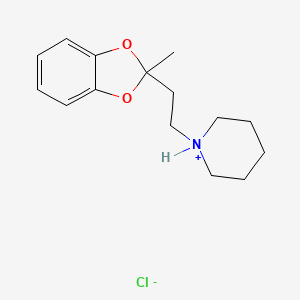
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a piperidine ring attached to a benzodioxole structure, which is further substituted with a methyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodioxole core with a suitable piperidine derivative, such as 2-chloroethylpiperidine, under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
2-Methyl-2-piperidinopropylamine: Similar structure with a piperidine ring and a methyl group.
2-Piperidinoethyl methacrylate: Contains a piperidine ring and an ester group.
2-Piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate chloride: Similar piperidine-based structure.
Uniqueness
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is unique due to its benzodioxole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine-based compounds and contributes to its specific applications and mechanisms of action.
特性
CAS番号 |
65210-33-5 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC名 |
1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(9-12-16-10-5-2-6-11-16)17-13-7-3-4-8-14(13)18-15;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
InChIキー |
ZBRKXDHVSJUMNS-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



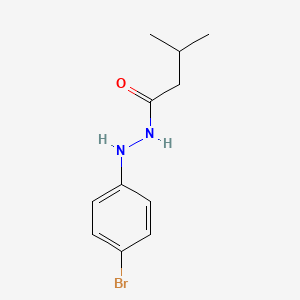
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
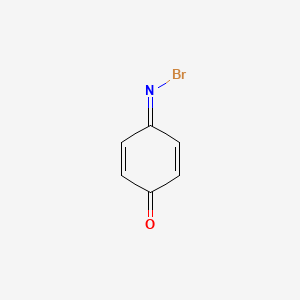


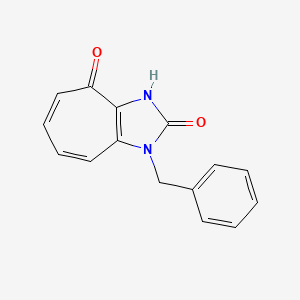
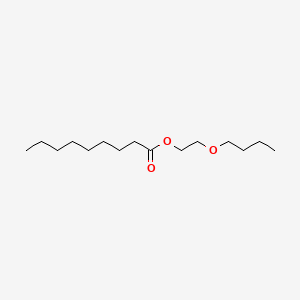



![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)


